1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-15-3-2-4-16-18(15)21-19(27-16)22-9-14(10-22)26-17(23)11-25-13-7-5-12(20)6-8-13/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYVFEIZNSGKJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)COC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole ring, which can be synthesized by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base. The azetidine ring is then introduced through a cyclization reaction involving an appropriate azetidinone precursor. Finally, the phenoxyacetate moiety is attached via esterification using 4-fluorophenoxyacetic acid and a suitable coupling reagent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The methoxy group on the benzothiazole ring can be oxidized to form a hydroxyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring structure.
Substitution: The fluorine atom on the phenoxyacetate moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated benzothiazole derivative, while substitution of the fluorine atom can produce various substituted phenoxyacetate derivatives .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar benzothiazole structures often exhibit antimicrobial properties. The unique functional groups in 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate may enhance its effectiveness against various pathogens, including bacteria and fungi.
Anticancer Properties
The compound has shown potential as an anticancer agent, particularly in inhibiting the growth of cancer cells. Studies suggest that its mechanism may involve the modulation of specific enzymes and receptors associated with cancer proliferation .
Neuroprotective Effects
Similar compounds have been studied for their ability to inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease. This suggests that 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate may possess neuroprotective properties, contributing to cognitive health .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives, including:
- In Vitro Studies : Research has demonstrated that compounds similar to 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate exhibit significant inhibitory effects on microbial growth and cancer cell lines .
- Molecular Docking Studies : These studies have elucidated the binding interactions between the compound and target proteins, indicating a strong affinity for enzymes involved in inflammation and cancer progression .
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity, while the phenoxyacetate moiety can contribute to its overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key structural elements—benzothiazole, azetidine, and fluorophenoxy acetate—align it with several classes of bioactive molecules. Below is a comparative analysis based on structural motifs, synthesis pathways, and inferred properties:
Table 1: Structural and Functional Comparison
Key Findings
Structural Analogies and Bioactivity: Triazole Derivatives (Compounds 7–9, ): These compounds share fluorophenyl and sulfonyl groups, which enhance antimicrobial activity. Imidazole Derivatives (): The fluorophenoxy ethyl group in the imidazole compound aligns with the fluorophenoxy acetate in the target molecule.
Synthesis Pathways: The target compound’s ester linkage and azetidine ring suggest synthesis steps involving nucleophilic substitution (e.g., coupling of a benzothiazole-azetidine intermediate with 2-(4-fluorophenoxy)acetyl chloride). Similar strategies are noted in for triazole-thione synthesis via hydrazide-isothiocyanate reactions .
Spectral and Physical Properties :
- IR/NMR Signatures : Triazole-thiones () exhibit νC=S bands at 1247–1255 cm⁻¹, while the target compound’s ester group would show νC=O near 1700–1750 cm⁻¹. The azetidine’s NH stretch (~3300 cm⁻¹) would overlap with triazole NH bands in analogs.
- Melting Points : Thiazole derivatives () have melting points of 136–184°C, suggesting the target compound may fall within this range due to similar molecular rigidity.
The target compound’s azetidine ring (a strained four-membered amine) may enhance bioavailability compared to five-membered rings in analogs .
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, emphasizing its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate is , with a molecular weight of approximately 388.4 g/mol. The compound features a methoxybenzo[d]thiazole moiety and an azetidine ring, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN2O4S |
| Molecular Weight | 388.4 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Research indicates that it may inhibit specific enzymes involved in inflammatory pathways and cancer progression. The presence of the benzothiazole moiety is particularly significant as it is known to enhance the compound's ability to interact with proteins and enzymes.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
- Antimicrobial Activity : The structural features allow for potential interactions with bacterial cell membranes, disrupting their integrity.
- Anticancer Properties : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through various signaling pathways.
Antimicrobial Activity
A study conducted on benzothiazole derivatives demonstrated that compounds with similar structures exhibited significant antimicrobial effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism was primarily attributed to membrane disruption and inhibition of cell wall synthesis.
Anticancer Activity
Research has indicated that benzothiazole derivatives can inhibit tumor growth in vitro and in vivo. For instance, a study reported that a related compound reduced cell viability in breast cancer cell lines by inducing apoptosis through caspase activation pathways.
Case Studies
- Case Study 1 : A recent investigation evaluated the efficacy of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate in treating drug-resistant bacterial infections. The results showed a promising reduction in bacterial load in treated subjects compared to controls.
- Case Study 2 : Another study focused on the anticancer properties of this compound, where it was administered to mice with induced tumors. The findings revealed a significant decrease in tumor size and increased survival rates among treated mice.
Q & A
Q. What are the established synthetic routes for 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(4-fluorophenoxy)acetate, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, including cyclization of azetidine rings and coupling of thiazole moieties. For example:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted thioureas with α-haloketones under acidic conditions (e.g., HCl/ethanol) .
- Step 2 : Introduction of the 4-methoxy group via nucleophilic substitution or palladium-catalyzed coupling .
- Step 3 : Esterification of the azetidine-3-ol intermediate with 2-(4-fluorophenoxy)acetic acid using DCC/DMAP as coupling agents .
Key variables : Solvent polarity (e.g., DMF vs. THF) and temperature (reflux vs. room temperature) critically affect yields. For instance, reports a 72% yield using DMF at 80°C compared to 58% in THF .
Q. How is the structural integrity of this compound validated, and what analytical methods are prioritized?
Validation requires a combination of spectroscopic and chromatographic techniques:
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, azetidine CH at δ 3.5–3.7 ppm) .
- HPLC-MS : Purity (>95%) is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
- XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the azetidine ring conformation .
Q. What preliminary biological screening assays are recommended for this compound?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to controls like ciprofloxacin .
- Antioxidant potential : DPPH radical scavenging assays at concentrations of 10–100 µM .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC values and selectivity indices .
Advanced Research Questions
Q. How can solvent effects and catalyst choice be optimized to resolve low yields in the final esterification step?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the azetidine-3-ol oxygen, but may require inert atmospheres to prevent decomposition. shows DMF increases yields by 15% compared to dichloromethane .
- Catalyst alternatives : Replace DCC with EDCI/HOBt to reduce side reactions. For example, EDCI-mediated coupling in THF at 0°C improves regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours while maintaining >90% yield .
Q. How can contradictions in spectral data (e.g., unexpected NMR peaks) be systematically investigated?
- Isotopic labeling : Use -labeled intermediates to track unexpected byproducts (e.g., ring-opening of azetidine under acidic conditions) .
- DFT calculations : Compare experimental -NMR shifts with computational models (B3LYP/6-31G**) to identify misassigned signals .
- 2D NMR : HSQC and HMBC correlations resolve ambiguities in aromatic proton assignments, particularly for overlapping thiazole and fluorophenoxy signals .
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with enzymes like COX-2 or DNA gyrase. highlights hydrophobic interactions between the 4-methoxybenzothiazole moiety and active-site residues .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the ligand-protein complex, focusing on hydrogen bonds with conserved residues (e.g., Arg120 in COX-2) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at the azetidine oxygen) using Schrödinger’s Phase .
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced potency?
- Modify substituents : Replace 4-fluorophenoxy with 4-chloro or 4-CF to evaluate electronic effects on antimicrobial activity .
- Scaffold hopping : Substitute azetidine with pyrrolidine to assess ring size impact on metabolic stability .
- Bioisosteres : Replace the benzo[d]thiazole with indole or benzimidazole to maintain π-π stacking while altering solubility .
Q. What experimental controls are critical when assessing metabolic stability in hepatic microsome assays?
- Positive controls : Use verapamil (high clearance) and propranolol (moderate clearance) to validate assay conditions .
- NADPH regeneration system : Include glucose-6-phosphate and G6PDH to maintain cofactor levels during 60-minute incubations .
- LC-MS/MS quantification : Monitor parent compound depletion and metabolite formation (e.g., demethylation at the 4-methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
